3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride
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Overview
Description
3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a chloromethyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine ring. The chloromethyl group is then introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, primary amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can lead to the formation of carboxylic acids or aldehydes .
Scientific Research Applications
3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication processes, thereby exhibiting anticancer or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different biological activities.
Imidazo[1,2-a]quinoline: Features a quinoline ring and is known for its antimalarial properties.
Uniqueness
3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of a chloromethyl group, which can be further functionalized. This makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery .
Properties
CAS No. |
2758005-28-4 |
---|---|
Molecular Formula |
C7H7Cl2N3 |
Molecular Weight |
204.1 |
Purity |
90 |
Origin of Product |
United States |
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